molecular formula C25H20BrN3O B11515136 2-[2-(4-bromophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol

2-[2-(4-bromophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol

Cat. No.: B11515136
M. Wt: 458.3 g/mol
InChI Key: NZZHZIZFULSIJN-UHFFFAOYSA-N
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Description

2-[2-(4-BROMOPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of imidazo[1,2-a][1,3]diazoles. This compound is characterized by its unique structure, which includes a bromophenyl group, two phenyl groups, and an imidazo[1,2-a][1,3]diazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BROMOPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a][1,3]diazole core: This can be achieved through a condensation reaction between an appropriate diamine and a diketone under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the ethan-1-ol group: This can be done through a nucleophilic substitution reaction where an alcohol group is introduced to the imidazo[1,2-a][1,3]diazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BROMOPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-[2-(4-BROMOPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHANAL or 2-[2-(4-BROMOPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHANOIC ACID.

    Reduction: Formation of 2-[2-(PHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[2-(4-BROMOPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMOPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE: Lacks the ethan-1-ol group, resulting in different chemical properties and biological activities.

    5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE:

Uniqueness

2-[2-(4-BROMOPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential as a bioactive compound, while the ethan-1-ol group provides additional sites for chemical modification.

Properties

Molecular Formula

C25H20BrN3O

Molecular Weight

458.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]ethanol

InChI

InChI=1S/C25H20BrN3O/c26-21-13-11-18(12-14-21)22-17-29-24(20-9-5-2-6-10-20)23(19-7-3-1-4-8-19)27-25(29)28(22)15-16-30/h1-14,17,30H,15-16H2

InChI Key

NZZHZIZFULSIJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(N(C3=N2)CCO)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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